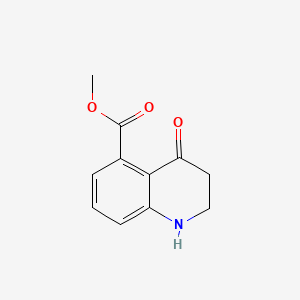
2-(2-Methylpropoxy)ethyl 4-methylbenzene-1-sulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Methylpropoxy)ethyl 4-methylbenzene-1-sulfonate is an organic compound that belongs to the class of benzene derivatives. It is characterized by the presence of a sulfonate group attached to a benzene ring, along with a 2-(2-methylpropoxy)ethyl substituent. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylpropoxy)ethyl 4-methylbenzene-1-sulfonate typically involves the reaction of 2-(2-methylpropoxy)ethanol with 4-methylbenzenesulfonyl chloride. This reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate, in a suitable solvent like tetrahydrofuran (THF) or dichloromethane. The reaction is typically conducted at room temperature to ensure optimal yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistent quality and yield. The product is then purified through techniques such as distillation or recrystallization to remove any impurities.
化学反応の分析
Types of Reactions
2-(2-Methylpropoxy)ethyl 4-methylbenzene-1-sulfonate undergoes various chemical reactions, including:
Substitution Reactions: The sulfonate group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction can be used to remove or alter specific functional groups within the molecule.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, typically under mild conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine derivative, while oxidation with potassium permanganate can introduce hydroxyl groups.
科学的研究の応用
2-(2-Methylpropoxy)ethyl 4-methylbenzene-1-sulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biochemical pathways.
作用機序
The mechanism of action of 2-(2-Methylpropoxy)ethyl 4-methylbenzene-1-sulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonate group can form strong interactions with active sites, leading to inhibition or modulation of enzyme activity. Additionally, the compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes .
類似化合物との比較
Similar Compounds
- 2-(2-Methoxyethoxy)ethyl 4-methylbenzenesulfonate
- 2-(2-Ethoxyethoxy)ethyl 4-methylbenzenesulfonate
- 2-(2-Butoxyethoxy)ethyl 4-methylbenzenesulfonate
Uniqueness
2-(2-Methylpropoxy)ethyl 4-methylbenzene-1-sulfonate is unique due to its specific substituent groups, which confer distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it valuable for specific applications in research and industry .
特性
分子式 |
C13H20O4S |
|---|---|
分子量 |
272.36 g/mol |
IUPAC名 |
2-(2-methylpropoxy)ethyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C13H20O4S/c1-11(2)10-16-8-9-17-18(14,15)13-6-4-12(3)5-7-13/h4-7,11H,8-10H2,1-3H3 |
InChIキー |
YITUKYFDNJAPGG-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


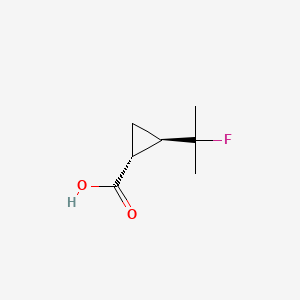
![tert-butyl N-{[2-fluoro-4-(hydroxymethyl)phenyl]methyl}carbamate](/img/structure/B13564383.png)
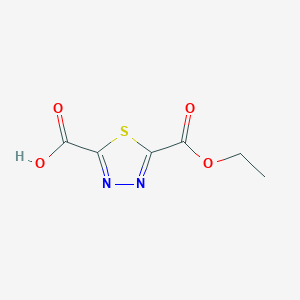
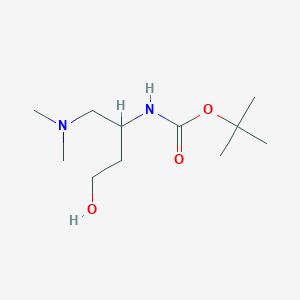
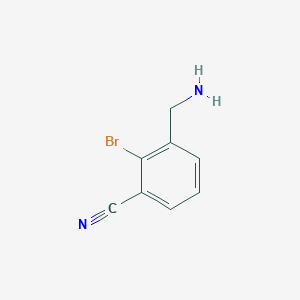
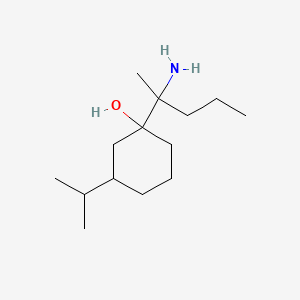
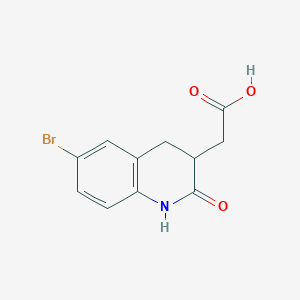
![8-Methyl-2,5-dioxa-9-azaspiro[3.5]nonane](/img/structure/B13564419.png)
![Tert-butyl 6-sulfamoyl-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B13564437.png)
![Diethyl[(chlorosulfonyl)methyl]phosphonate](/img/structure/B13564438.png)
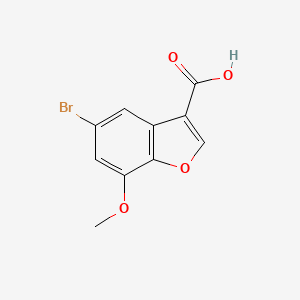
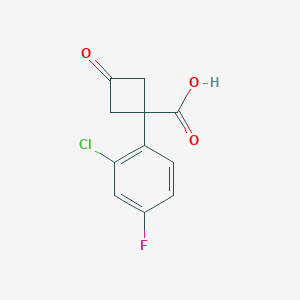
![3-Azabicyclo[3.2.1]octane-6-carboxylic acid](/img/structure/B13564452.png)
